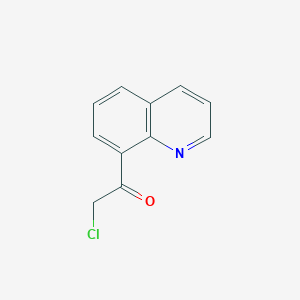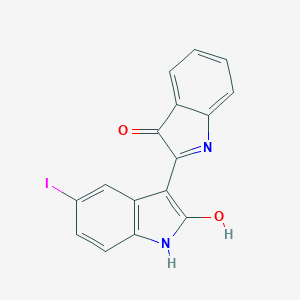
Aureusimina B
Descripción general
Descripción
Aureusimine B, también conocida como phevalin, es un compuesto natural de pirazinona producido por ciertos hongos y por Staphylococcus aureus. Es un dipéptido cíclico que consiste en fenilalanina y valina.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Aureusimine B ejerce sus efectos a través de varios mecanismos:
Inhibición de proteasas: Inhibe la proteasa calpaína, que participa en varios procesos celulares.
Modulación de la expresión genética: Aureusimine B modula la expresión genética en los queratinocitos humanos, lo que potencialmente afecta las respuestas celulares a las infecciones bacterianas.
Comunicación bacteriana: El compuesto está involucrado en la comunicación bacteriana interespecies, influyendo en la expresión de factores de virulencia en Staphylococcus aureus.
Análisis Bioquímico
Biochemical Properties
Aureusimine B interacts with various enzymes and proteins. It has been reported as an inhibitor of the protease, calpain . The synthesis of Aureusimine B is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation .
Cellular Effects
Aureusimine B has been found to have effects on various types of cells and cellular processes. For instance, it has been reported that S. aureus biofilms produce greater amounts of Aureusimine B than their planktonic counterparts . When administered to human keratinocytes, Aureusimine B had a modest effect on gene expression .
Molecular Mechanism
It is known that its synthesis is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation .
Metabolic Pathways
Aureusimine B is involved in certain metabolic pathways. S. aureus contains conserved nonribosomal peptide synthetases that produce the cyclic dipeptides tyrvalin and Aureusimine B
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Aureusimine B se sintetiza no ribosomalmente por una peptidil sintetasa no ribosomal conservada en Staphylococcus aureus. La síntesis implica la formación de un dipéptido (fenilalanina-valina) aldehído, que luego se somete a ciclización y oxidación para formar la estructura final de pirazinona .
Métodos de producción industrial: el proceso de producción probablemente implicaría el cultivo de cepas de Staphylococcus aureus capaces de producir el compuesto, seguido de extracción y purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) .
Análisis De Reacciones Químicas
Tipos de reacciones: Aureusimine B experimenta varias reacciones químicas, que incluyen:
Oxidación: El intermedio aldehído se oxida para formar el anillo de pirazinona.
Ciclización: El dipéptido se somete a ciclización para formar la estructura de dipéptido cíclico.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes utilizados en la síntesis de aureusimine B incluyen oxígeno molecular y otros oxidantes suaves.
Condiciones de ciclización: La ciclización generalmente ocurre en condiciones ácidas o básicas suaves, dependiendo de la ruta sintética específica.
Productos principales: El producto principal de estas reacciones es la propia aureusimine B, siendo la estructura del anillo de pirazinona la característica definitoria del compuesto .
Comparación Con Compuestos Similares
Aureusimine B es similar a otros dipéptidos cíclicos como aureusimine A (tyrvalin) y phileucin. es única en su estructura específica y actividades biológicas .
Compuestos similares:
Aureusimine A (tyrvalin): Otro dipéptido cíclico producido por Staphylococcus aureus, con rutas biosintéticas similares pero diferente composición de aminoácidos.
La combinación única de aureusimine B de inhibición de proteasas, modulación de la expresión genética y papel en la comunicación bacteriana la distingue de estos compuestos similares.
Propiedades
IUPAC Name |
6-benzyl-3-propan-2-yl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUORGWXUVRUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phevalin and how is it produced?
A: Phevalin, also known as aureusimine B or 6-benzyl-3-isopropyl-2(1H)-pyrazinone, is a cyclic dipeptide naturally produced by certain bacteria, including Staphylococcus aureus. It is synthesized by a non-ribosomal peptide synthetase (NRPS) enzyme called AusA, which incorporates the amino acids phenylalanine and valine. [, , ]
Q2: What is known about the biological activity of phevalin?
A: While the exact biological role of phevalin remains to be fully elucidated, research suggests it plays a role in the interaction of Staphylococcus aureus with its host. Studies have shown that phevalin can modulate the survival of S. aureus within epithelial cells and phagocytes, potentially by influencing phagosomal escape. [] Additionally, phevalin has been shown to amplify differences in human keratinocyte gene expression when added to S. aureus conditioned medium, suggesting it may contribute to the host response during infection. []
Q3: Does the production of phevalin differ between planktonic and biofilm forms of Staphylococcus aureus?
A: Yes, research indicates that Staphylococcus aureus biofilms produce greater amounts of phevalin compared to their planktonic counterparts. [] This finding suggests a potential role for phevalin in the development and persistence of S. aureus biofilms, which are associated with chronic infections.
Q4: Has phevalin been investigated for its potential as a therapeutic target?
A: While phevalin itself has not yet been developed as a therapeutic, its potential as a biomarker or therapeutic target for chronic S. aureus biofilm-based infections is being explored. [] Understanding its role in bacterial virulence and host interaction may pave the way for novel treatment strategies.
Q5: Can the production of phevalin by Staphylococcus aureus be manipulated?
A: Research suggests that the availability of specific amino acids can influence aureusimine production. Specifically, exogenous phenylalanine and tyrosine are preferentially incorporated into aureusimines by AusA, while valine can be sourced both endogenously and exogenously. [] This finding suggests potential avenues for manipulating aureusimine production through targeted modulation of amino acid availability.
Q6: What analytical techniques are used to study phevalin?
A: Various analytical techniques are employed to study phevalin, including:* High-performance liquid chromatography-mass spectrometry (HPLC-MS): Used to identify and quantify phevalin in bacterial cultures and biological samples. [, ]* Nuclear magnetic resonance (NMR): Used to determine the structure and conformation of phevalin. []* Metabolome and metagenome-wide association network analysis: Used to link phevalin production to specific microbial species and genes within complex microbial communities. []
Q7: Are there any known environmental concerns related to phevalin?
A7: While the provided research articles do not directly address the environmental impact of phevalin, it's an important consideration for any naturally occurring compound. Further research is needed to assess its potential effects on ecosystems and develop strategies for responsible production and disposal, if necessary.
Q8: What are the future directions for research on phevalin?
A: Future research on phevalin should focus on:* Further elucidating its mechanism of action and biological role in Staphylococcus aureus virulence and host interaction.* Exploring its potential as a therapeutic target for chronic S. aureus infections, particularly those associated with biofilms.* Investigating its role in interspecies bacterial communication, as suggested by previous research. []* Assessing its potential environmental impact and developing strategies for its sustainable production and disposal, if needed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



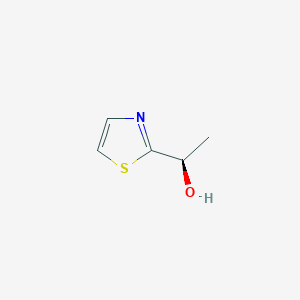
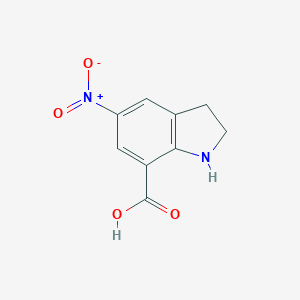
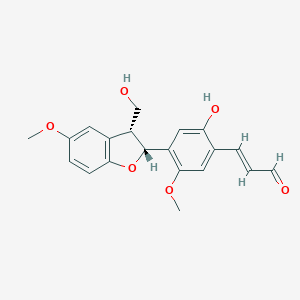
![(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B143955.png)
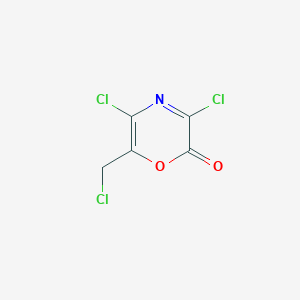



![3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B143966.png)

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
